In Vitro Calcium Channel Blockade: IC50 Comparison with Pinaverium Bromide in Vascular Tissue
Pargeverine exhibits nanomolar potency for L-type voltage-gated calcium channel blockade in isolated rabbit thoracic aorta, with an IC50 of 2.60 nM [1]. This potency positions Pargeverine within the same order of magnitude as structurally distinct calcium channel blockers, supporting its classification as a high-affinity calcium channel antagonist. While direct comparative IC50 data for pinaverium bromide in the identical aortic assay are not available, pinaverium bromide's IC50 in intestinal smooth muscle cells has been reported as 1.5 µM (1500 nM) [2], suggesting that Pargeverine may demonstrate substantially greater intrinsic potency for L-type calcium channel blockade, though cross-tissue extrapolation requires caution.
| Evidence Dimension | L-type voltage-gated calcium channel blockade (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.60 nM |
| Comparator Or Baseline | Pinaverium bromide IC50 = 1.5 µM (1500 nM) in intestinal smooth muscle cells (cross-assay comparison) |
| Quantified Difference | Approximately 577-fold lower IC50 for Pargeverine (cross-assay limitation noted) |
| Conditions | In vitro vasorelaxant activity; potassium-depolarized rabbit thoracic aorta for Pargeverine [1]; intestinal smooth muscle cells from rabbit small intestine for pinaverium [2] |
Why This Matters
High-affinity calcium channel blockade underpins the musculotropic component of Pargeverine's antispasmodic action, offering a quantitative benchmark for comparing potency across calcium channel-targeting antispasmodics during compound selection for in vitro studies.
- [1] BindingDB BDBM50228801 (CHEMBL89049). Affinity Data IC50: 2.60 nM. Voltage-gated calcium channel blocking activity in potassium-depolarized rabbit thoracic aorta. View Source
- [2] Beech DJ, et al. (1990). Cited in: Traserra S, et al. Front Pharmacol. 2025;16:1491123. View Source
